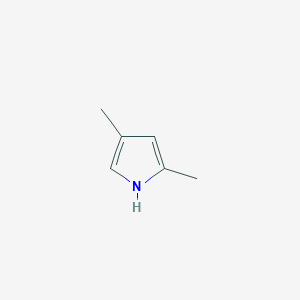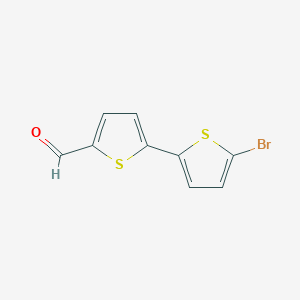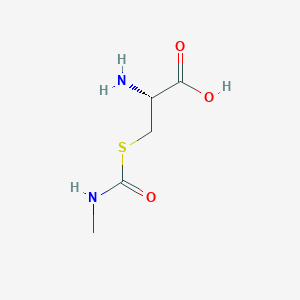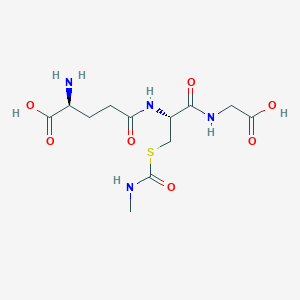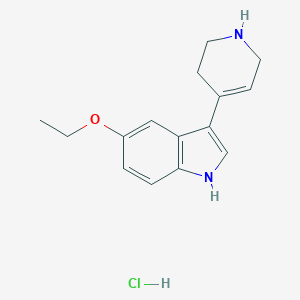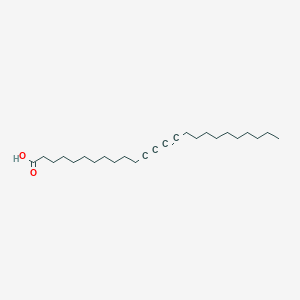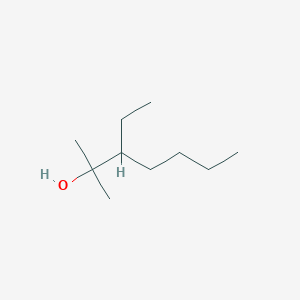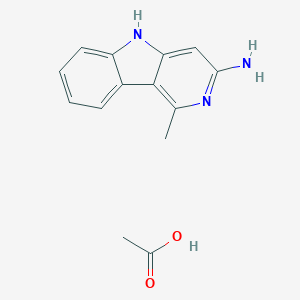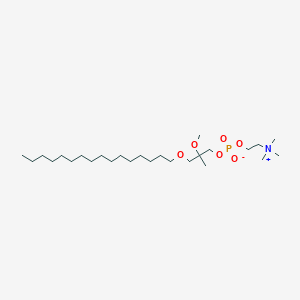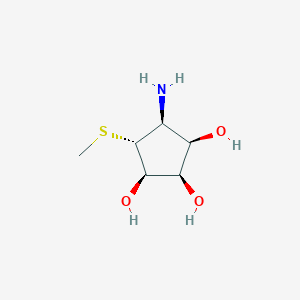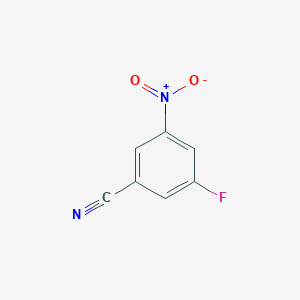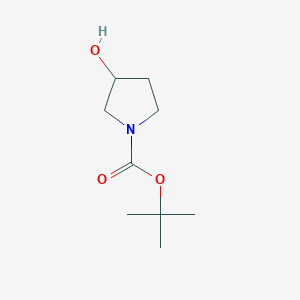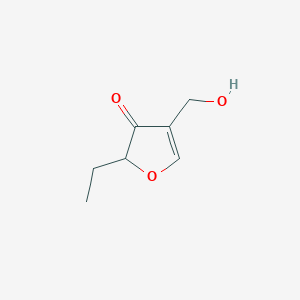
2-Ethyl-4-(hydroxymethyl)furan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(hydroxymethyl)furan-3-one, commonly known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. Furaneol is found in various fruits such as strawberries, pineapples, and tomatoes, and is responsible for their characteristic aroma.
Mécanisme D'action
Furaneol is believed to act as an agonist of the human sweet taste receptor, thereby enhancing the perception of sweetness in food products. It is also known to interact with other taste receptors, such as the bitter and umami receptors, and enhance their response.
Effets Biochimiques Et Physiologiques
Furaneol has been shown to have various biochemical and physiological effects in humans. It has been reported to have antioxidant and anti-inflammatory properties, and may also have anti-cancer and anti-diabetic effects. Furaneol has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Furaneol has several advantages as a laboratory reagent, including its high purity and stability, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions, which can interfere with certain analytical techniques.
Orientations Futures
There are several future directions for research on furaneol, including its potential use as a therapeutic agent for various diseases, its role in modulating the gut microbiome, and its effects on human behavior and cognition. Additionally, further research is needed to explore the mechanisms underlying its taste-enhancing and other physiological effects.
Méthodes De Synthèse
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates such as fructose and glucose, and the thermal decomposition of ascorbic acid. The most common method involves the acid-catalyzed dehydration of fructose, which yields furaneol in high yields.
Applications De Recherche Scientifique
Furaneol has been extensively studied for its various applications in the food and fragrance industries. It is widely used as a flavoring agent in various food products such as baked goods, beverages, and confectionery. Furaneol has also been used as a fragrance component in perfumes and other personal care products.
Propriétés
Numéro CAS |
110516-60-4 |
|---|---|
Nom du produit |
2-Ethyl-4-(hydroxymethyl)furan-3-one |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
Clé InChI |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
SMILES canonique |
CCC1C(=O)C(=CO1)CO |
Autres numéros CAS |
110516-60-4 |
Synonymes |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
